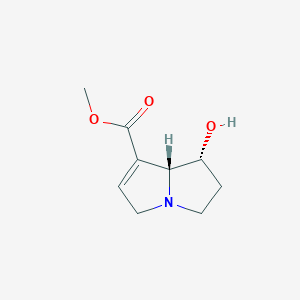

methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate

Description

Methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate is a pyrrolizine-derived compound characterized by a bicyclic framework with a hydroxyl group at the 7-position and a methyl ester at the 1-position. Its stereochemistry (7R,8R) is critical for its biological interactions, as seen in related pyrrolizidine alkaloids.

Key structural attributes:

- Molecular formula: C₉H₁₃NO₃ (inferred from substituent addition to the pyrrolizine core).

- Functional groups: Hydroxyl (-OH), methyl ester (-COOCH₃), and a partially saturated pyrrolizine ring.

- Stereochemistry: (7R,8R) configuration, which influences stereoselective interactions in biological systems.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)6-2-4-10-5-3-7(11)8(6)10/h2,7-8,11H,3-5H2,1H3/t7-,8-/m1/s1 |

InChI Key |

HNTFUECJXOPKTH-HTQZYQBOSA-N |

Isomeric SMILES |

COC(=O)C1=CCN2[C@H]1[C@@H](CC2)O |

Canonical SMILES |

COC(=O)C1=CCN2C1C(CC2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

-

N-Diformylation : Treatment of (-)-4-hydroxy-L-proline with formic acid and acetic anhydride yields the NO-diformyl derivative.

-

1,3-Dipolar Cycloaddition : Reaction with ethyl propiolate generates a dihydropyrrolizine ester via regioselective [3+2] cycloaddition.

-

Hydrolysis and Methylation : The ester intermediate is hydrolyzed to the carboxylic acid and subsequently methylated using diazomethane or methyl iodide.

Key Data :

| Step | Reagents/Conditions | Yield | Stereoselectivity (de) |

|---|---|---|---|

| Cycloaddition | Ethyl propiolate, DMF, 80°C | 80% | >90% (7R,8R) |

| Methylation | CH₂N₂, MeOH, 0°C | 95% | Retained configuration |

This method achieves high enantiomeric excess (ee) due to the chiral influence of the hydroxyproline starting material.

Catalytic Enantioselective Synthesis via Organocatalysis

Recent advances employ chiral organocatalysts to construct the pyrrolizine skeleton. A notable approach uses (+)-benzotetramisole (BTM) to catalyze the dynamic kinetic resolution of pyrrolyl enone esters.

Procedure:

-

Enone Formation : A pyrrole aldehyde undergoes Horner-Wadsworth-Emmons olefination to yield an α,β-unsaturated ketone.

-

Asymmetric Cyclization : BTM (5 mol%) induces enantioselective intramolecular Michael addition, forming the pyrrolizine core with simultaneous esterification.

-

Reduction and Oxidation : Selective reduction of the ketone to a secondary alcohol (NaBH₄) followed by oxidation (PCC) installs the C-7 hydroxyl group.

Optimization Insights :

-

Solvent: Dichloromethane enhances catalyst activity.

Multi-Component Reactions (MCRs) for Rapid Assembly

MCRs enable efficient one-pot synthesis of complex pyrrolizines. A four-component reaction involving ninhydrin, o-phenylenediamine, L-proline, and propiolate esters has been adapted for pyrrolizine carboxylates.

Mechanism:

-

Azomethine Ylide Formation : Condensation of ninhydrin and o-phenylenediamine generates a quinoxaline intermediate.

-

Cycloaddition : Proline reacts with the ylide to form a pyrrolidine ring, while propiolate esters participate in [3+2] cycloaddition to establish the pyrrolizine framework.

-

Esterification : In situ methylation with methyl chloroformate yields the target compound.

Performance Metrics :

Hydrogenolysis of N-Oxide Precursors

Pyrrolizine N-oxides serve as stable intermediates that are reduced to the desired tertiary amine. This method is particularly useful for avoiding racemization during functional group manipulations.

Protocol:

-

N-Oxidation : Treatment of the pyrrolizine precursor with m-chloroperbenzoic acid (mCPBA) forms the N-oxide.

-

Hydrogenolytic Reduction : Pd/C-catalyzed hydrogenation cleaves the N–O bond while preserving the C-7 hydroxyl and methyl ester groups.

Challenges :

Resolution of Racemic Mixtures via Chiral Chromatography

For non-stereoselective syntheses, preparative chiral HPLC resolves racemic mixtures into enantiomerically pure (7R,8R) and (7S,8S) forms. A Chiralpak IA column with hexane/isopropanol (90:10) achieves baseline separation (α = 1.32).

Economic Considerations :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Proline Cyclization | High ee, inexpensive starting material | Multi-step synthesis | Pilot-scale feasible |

| Organocatalysis | Atom-economical, mild conditions | Catalyst cost | Lab-scale only |

| MCRs | One-pot, rapid | Moderate diastereoselectivity | Industrial potential |

| N-Oxide Reduction | Avoids racemization | Low yield | Limited by side reactions |

| Chiral Resolution | Pure enantiomers | Expensive, low throughput | Not scalable |

Chemical Reactions Analysis

Types of Reactions

Methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce primary alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. Its structural features suggest potential interactions with biological targets that could lead to therapeutic applications.

- Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyrrolizine derivatives, methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a lead compound for developing new anti-inflammatory drugs.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits.

- Case Study: Neuroprotection in Models of Neurodegeneration

In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. These findings support further investigation into its role as a neuroprotective agent.

Agricultural Applications

Pesticide Development

The compound's unique structure may confer insecticidal properties. Preliminary studies have shown that derivatives of pyrrolizine can act against specific pest species.

- Case Study: Insecticidal Activity

A series of experiments tested the efficacy of this compound against common agricultural pests. Results indicated a promising level of activity comparable to established insecticides.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

- Case Study: Polymer Composite Development

Research has focused on blending this compound with biodegradable polymers to improve mechanical strength and thermal stability. The resulting materials exhibited enhanced performance metrics suitable for packaging applications.

Summary Table of Applications

| Application Area | Potential Benefits | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and neuroprotective effects | Significant inhibition of cytokines; reduced apoptosis in neurons |

| Agricultural Science | Insecticidal properties | Effective against common agricultural pests |

| Material Science | Enhanced mechanical strength and thermal stability | Improved performance in biodegradable polymers |

Mechanism of Action

The mechanism by which methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Pyrrolizidine Alkaloids

Lycopsamine

- Structure: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester linked to a (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate side chain .

- Molecular formula: C₁₅H₂₅NO₅ (MW: 299.36 g/mol).

- Key differences : Extended ester side chain with additional hydroxyl and ethyl groups.

- Activity : Exhibits antitumor properties, isolated from Eupatorium maculatum .

Indicine N-Oxide

- Structure : N-oxide derivative of a pyrrolizidine core with a similar ester side chain to Lycopsamine .

- Molecular formula: C₁₅H₂₅NO₆ (MW: 315.36 g/mol).

- Key differences : Presence of an N-oxide group enhances polarity and alters pharmacokinetics.

- Activity : Investigated as an antitumor agent for pediatric cancers and solid tumors .

Table 1: Comparison of Natural Analogs

Nitro-Substituted Pyrrolizine Carboxylates ()

Examples include methyl-1-(3-chlorophenyl)-3-cyclohexyl-2-nitrohexahydro-1H-pyrrolizine-7a-carboxylate (Compound 24) and others.

Research Implications and Gaps

- However, direct pharmacological data are lacking.

- Synthetic analogs : Nitro-substituted derivatives () demonstrate the flexibility of pyrrolizine frameworks in drug design, though their biological profiles remain underexplored.

Biological Activity

Methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate is a bicyclic compound with notable biological activities, particularly in the realm of anti-inflammatory effects. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a tetrahydro-pyrrolizine core with hydroxyl and carboxylate functional groups. The stereochemistry at the 7 and 8 positions plays a critical role in its biological activity. The molecular formula is with a molecular weight of approximately 342.87 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates immune responses and shows potential in treating inflammatory diseases such as arthritis. The specific stereochemistry enhances its interaction with biological targets, potentially improving efficacy compared to non-stereospecific analogs .

Mechanism of Action:

The compound's mechanism involves binding to specific receptors involved in inflammatory pathways. Studies have utilized techniques like surface plasmon resonance to assess binding affinities .

Comparative Analysis

A comparative analysis of this compound with other pyrrolizine derivatives reveals its unique pharmacological profile:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Hydroxy-5,6-dihydropyrrolizine | - | Lacks carboxylate group; less polar |

| (7S)-Pyrrolizine Derivative | - | Different stereochemistry; altered biological activity |

| 5-Methylpyrrolizine | - | Simplified structure; reduced complexity in synthesis |

The unique combination of functional groups allows for enhanced interaction with biological targets and potentially greater therapeutic efficacy .

Synthesis Methods

Several methods for synthesizing this compound have been developed. These methods often focus on maintaining the integrity of the stereocenters crucial for its biological activity.

Case Studies

A notable study evaluated various pyrrolizine derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited IC50 values ranging from 2.45 to 5.69 µM for COX-1 and 0.85 to 3.44 µM for COX-2 inhibition . This highlights the potential of this compound as a candidate for further development in anti-inflammatory therapeutics.

Q & A

Q. What are the optimal synthetic strategies for methyl (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carboxylate?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with cyclization reactions to form the pyrrolizine core. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while purification via column chromatography or recrystallization ensures high yield and purity. For stereochemical control, chiral catalysts or enantioselective conditions may be required. Structural confirmation relies on Fourier-transform infrared spectroscopy (FTIR) for functional groups and nuclear magnetic resonance (NMR) for stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. Example Synthetic Workflow :

| Step | Key Process | Characterization Techniques |

|---|---|---|

| 1 | Cyclization | TLC (monitoring), FTIR (C=O stretch) |

| 2 | Esterification | (ester methyl signal at ~3.7 ppm) |

| 3 | Hydroxylation | (hydroxy-bearing carbon at ~70 ppm) |

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

- Methodological Answer : Chiral chromatography or X-ray crystallography resolves stereochemical ambiguities. and NMR are used to assign proton environments and carbon frameworks, respectively. Nuclear Overhauser effect (NOE) experiments differentiate axial vs. equatorial substituents. HRMS confirms the molecular formula, while FTIR identifies hydroxyl (broad ~3400 cm) and ester (sharp ~1700 cm) groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. Emergency eyewash stations and showers must be accessible. Store in airtight containers away from oxidizers. Toxicity data gaps necessitate treating the compound as hazardous until further in vitro/in vivo studies are conducted .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% preferred). Accelerated stability studies (40°C/75% relative humidity) over 4–6 weeks predict degradation pathways. Lyophilization improves stability for long-term storage. Periodic NMR or mass spectrometry checks detect decomposition products .

Q. What solubility properties inform formulation for biological assays?

- Methodological Answer : Solubility screenings in DMSO, ethanol, and aqueous buffers (e.g., PBS) guide solvent selection. For in vitro studies, ensure concentrations remain below the solvent’s toxicity threshold (e.g., <1% DMSO). Dynamic light scattering (DLS) assesses colloidal stability in aqueous media .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between computational and experimental results be resolved?

- Methodological Answer : Cross-validate computational models (e.g., density functional theory (DFT)-predicted NMR shifts) with experimental data. Adjust solvent effects and conformational sampling in simulations. Discrepancies in NMR coupling constants may indicate overlooked stereochemical dynamics or hydrogen bonding .

Q. What experimental designs probe reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling (e.g., in ester groups) tracks bond cleavage/formation. Kinetic studies under varying temperatures and pressures determine rate laws. Trapping intermediates with quenching agents (e.g., methanol for carbocations) followed by LC-MS analysis identifies mechanistic pathways .

Q. How can computational tools optimize reaction conditions for scaled synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis) predict optimal catalysts and solvents. Machine learning models trained on reaction databases suggest temperature/pressure parameters. Continuous flow reactors enhance reproducibility and yield by minimizing side reactions .

Q. What strategies address discrepancies in preliminary toxicity data?

- Methodological Answer : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Compare results across multiple cell lines (e.g., HepG2, HEK293). Dose-response curves clarify thresholds for acute vs. chronic toxicity. Conflicting data may arise from impurities; repeat assays with rigorously purified batches .

Q. How can researchers integrate multi-omics data to study this compound’s bioactivity?

- Methodological Answer :

Transcriptomic profiling (RNA-seq) identifies target pathways, while metabolomics (LC-MS) maps metabolite perturbations. Proteomic assays (e.g., SILAC) quantify protein expression changes. Systems biology tools (e.g., STRING, KEGG) integrate datasets to construct mechanistic networks. Validate hypotheses with CRISPR knockouts or inhibitor treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.